(2,5-Dioxopyrrolidin-3-yl)glycine
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Overview
Description
(2,5-Dioxopyrrolidin-3-yl)glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 5, and a glycine moiety attached at position 3. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-3-yl)glycine typically involves the reaction of a suitable pyrrolidine derivative with glycine or its ester. One common method includes the use of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate as a starting material . The reaction conditions often involve the use of organic solvents such as ethyl acetate and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-3-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups to create derivatives with different characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives.
Scientific Research Applications
(2,5-Dioxopyrrolidin-3-yl)glycine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In industrial applications, the compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-3-yl)glycine and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit calcium currents mediated by L-type calcium channels, which is a key mechanism in their anticonvulsant activity . Additionally, the compound’s ability to bind to protein targets with high affinity suggests its potential as a lead compound in drug design .
Comparison with Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine structure and is used in similar applications.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another derivative with comparable biological activities.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: A related compound with anticonvulsant and antinociceptive properties.
Uniqueness: What sets (2,5-Dioxopyrrolidin-3-yl)glycine apart is its specific combination of a pyrrolidine ring with a glycine moiety, which imparts unique chemical and biological properties. This distinct structure allows for versatile modifications and applications across various fields.
Properties
Molecular Formula |
C6H8N2O4 |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-[(2,5-dioxopyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-1-3(6(12)8-4)7-2-5(10)11/h3,7H,1-2H2,(H,10,11)(H,8,9,12) |
InChI Key |
DPAUXNDEGFRGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC(=O)O |
Origin of Product |
United States |
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